molecular formula C17H16N4O2 B10995118 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B10995118
M. Wt: 308.33 g/mol
InChI Key: AIFISAAALBSFBJ-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phthalazinone core with a hydroxy group at the 4-position and an acetamide linkage to a pyridine ring. Its structural complexity allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the phthalazinone core, followed by functionalization at the 4-position to introduce the hydroxy group. The final step involves the formation of the acetamide linkage to the pyridine ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The acetamide linkage can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce a variety of reduced derivatives.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and acetamide linkage play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphthalazin-1-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethan-1-one: This compound shares a similar phthalazinone core but differs in the substituents attached to the core structure.

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound features a pyridine ring and piperazine moiety, similar to the pyridine and acetamide linkage in 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C17H16N4O2/c22-16(19-10-7-12-5-8-18-9-6-12)11-15-13-3-1-2-4-14(13)17(23)21-20-15/h1-6,8-9H,7,10-11H2,(H,19,22)(H,21,23)

InChI Key

AIFISAAALBSFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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